2,N-Dihydroxy-acetamidine

Description

2,N-Dihydroxy-acetamidine is a hypothetical or less-documented acetamide derivative characterized by hydroxyl (-OH) substituents on both the 2-position of the acetamidine backbone and the nitrogen atom. Acetamidine itself (CH₃C(=NH)NH₂) is a precursor in organic synthesis, but the addition of hydroxyl groups likely enhances its polarity, hydrogen-bonding capacity, and reactivity. Hydroxy-substituted acetamidines may find use in pharmaceutical research, coordination chemistry, or as intermediates in synthesizing bioactive molecules.

Properties

CAS No. |

73728-45-7 |

|---|---|

Molecular Formula |

C2H6N2O2 |

Molecular Weight |

90.08 g/mol |

IUPAC Name |

N',2-dihydroxyethanimidamide |

InChI |

InChI=1S/C2H6N2O2/c3-2(1-5)4-6/h5-6H,1H2,(H2,3,4) |

InChI Key |

WEOOQFYHYZGYRC-UHFFFAOYSA-N |

SMILES |

C(C(=NO)N)O |

Isomeric SMILES |

C(/C(=N\O)/N)O |

Canonical SMILES |

C(C(=NO)N)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,2-Dihydroxyacetimidamide can be synthesized through the reaction of ethanimidamide with hydroxylamine . The reaction typically involves the use of ethanol as a solvent and is carried out under reflux conditions. The product is then purified by column chromatography using a silica gel column and a mixture of ethanol and dichloromethane as the eluent .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems .

Chemical Reactions Analysis

Types of Reactions

N’,2-Dihydroxyacetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted imidamides.

Scientific Research Applications

N’,2-Dihydroxyacetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’,2-Dihydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with N,N-Dimethylacetamide and N,N-Diethylacetamide

N,N-Dimethylacetamide (DMA) and N,N-Diethylacetamide (DEA) are common solvents and industrial reagents. Key differences arise from their substituents:

- DMA and DEA, with electron-donating alkyl groups, exhibit lower reactivity but higher thermal stability .

- Solubility: The hydrophilic nature of this compound suggests superior water solubility, contrasting with DMA’s miscibility in polar organic solvents and DEA’s preference for non-aqueous systems.

Comparison with Chloroacetamide Herbicides

Chloroacetamides like alachlor (C₁₄H₂₀ClNO₂) and pretilachlor (C₁₇H₂₆ClNO₂) are agrochemicals with chlorine and alkoxy substituents :

- Mechanism : Chlorine atoms in alachlor enhance lipid solubility, enabling membrane penetration in plants. Hydroxyl groups in this compound may favor interactions with metal ions or polar biomolecules, suggesting applications in catalysis or medicine.

Biological Activity

2,N-Dihydroxy-acetamidine is an organic compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

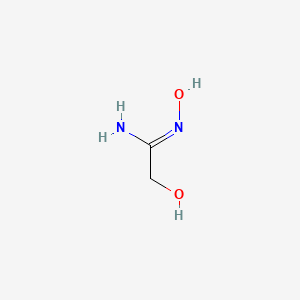

This compound is characterized by the presence of two hydroxyl groups and an amidine functional group. Its chemical structure can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been investigated for its role as an enzyme inhibitor and ligand in biochemical assays. The compound's mechanism involves binding to molecular targets, which alters their activity and leads to various biological effects, including:

- Enzyme Inhibition : this compound has shown potential in inhibiting certain enzymes, which may be beneficial in therapeutic contexts.

- Ligand Activity : Its ability to act as a ligand suggests potential applications in drug design and development.

Biological Activity Studies

Several studies have explored the biological activity of this compound, revealing its potential applications across various domains.

Table 1: Summary of Biological Activity Studies

Case Studies

- Antitumor Activity : A study published in Molecules highlighted the cytotoxic effects of this compound on cancer cell lines, demonstrating its potential as an anticancer agent through apoptosis induction .

- Antimicrobial Effects : Research indicated that this compound possesses antimicrobial properties against specific pathogens, making it a candidate for further development in infectious disease treatment .

- Enzyme Interaction : Investigations into the compound's interaction with enzymes revealed that it could serve as a potent inhibitor, thereby influencing metabolic processes relevant to disease states .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Cancer Treatment : Its cytotoxic properties may be harnessed for developing new anticancer therapies.

- Infection Control : The antimicrobial activity suggests potential use in treating bacterial infections.

- Metabolic Disorders : As an enzyme inhibitor, it may play a role in managing metabolic diseases by modulating enzyme activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.